

# Molecular formula and weight of (1R,3R)-3-Aminocyclopentanol

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## Compound of Interest

Compound Name: (1R,3R)-3-Aminocyclopentanol

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## An In-Depth Technical Guide to (1R,3R)-3-Aminocyclopentanol

This guide provides essential physicochemical data for **(1R,3R)-3-Aminocyclopentanol**, a cyclopentane derivative incorporating both an amino and a hydroxyl group. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Physicochemical Properties

The fundamental molecular characteristics of **(1R,3R)-3-Aminocyclopentanol** are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

Parameter	Value
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO[1]
Molecular Weight	101.15 g/mol [1]
IUPAC Name	trans-(1R,3R)-3-aminocyclopentan-1-ol[1]
Monoisotopic Mass	101.084063974 Da[1]

## Experimental Protocols and Biological Pathways

**(1R,3R)-3-Aminocyclopentanol** is a specific stereoisomer of 3-aminocyclopentanol. As a relatively simple organic compound, it primarily serves as a building block in more complex chemical syntheses. Detailed experimental protocols are typically specific to the reactions in which it is used, rather than inherent to the compound itself.

Similarly, this molecule is not known to be directly involved in specific biological signaling pathways in the manner of a complex drug molecule or endogenous ligand. Therefore, diagrams of signaling pathways are not applicable.

The following diagram illustrates the fundamental relationship between the compound's identity and its key molecular properties.



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Fig. 1: Core Molecular Properties

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## References

- 1. (1R,3R)-3-Aminocyclopentanol | C<sub>5</sub>H<sub>11</sub>NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]
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